H-Arg-Arg-Arg-Arg-OH
Overview
Description
H-Arg-Arg-Arg-Arg-OH, also known as tetraarginine, is a peptide composed of four arginine residues. Arginine is an amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function. The peptide this compound is of particular interest due to its potential therapeutic applications and its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first arginine residue is attached to the resin.
Deprotection: The protecting group on the amino terminus of the arginine is removed.
Coupling: The next arginine residue, protected at its amino group, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The use of green binary solvent mixtures can mitigate common side reactions and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Arg-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: The guanidinium groups in arginine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.
Substitution Reagents: Various chemical reagents can facilitate substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidinium groups can lead to the formation of urea derivatives.
Scientific Research Applications
H-Arg-Arg-Arg-Arg-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of therapeutic peptides and protein formulations.
Mechanism of Action
The mechanism of action of H-Arg-Arg-Arg-Arg-OH involves its interaction with specific molecular targets, such as the NaV1.8 channels in dorsal root ganglia (DRG) primary sensory neurons. The peptide modulates these channels, which are responsible for the generation of nociceptive signals. The key role in the ligand-receptor binding is played by the positively charged guanidinium groups of the arginine side chains .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Arg-Arg-OH: A tripeptide with similar properties and applications.
Ac-Arg-Arg-Arg-NH2: A modified tripeptide with enhanced stability against proteolytic cleavage.
Uniqueness
H-Arg-Arg-Arg-Arg-OH is unique due to its longer peptide chain, which may provide enhanced interactions with molecular targets and potentially greater therapeutic efficacy. Its ability to modulate specific sodium channels makes it a promising candidate for the development of novel analgesic substances.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYOGLOHFFQID-VGWMRTNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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